![molecular formula C16H10ClNO2 B13996769 2-(2-Chlorophenyl)quinoline-3-carboxylic acid CAS No. 5442-33-1](/img/structure/B13996769.png)
2-(2-Chlorophenyl)quinoline-3-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 2-chlorophenyl group at the second position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)quinoline-3-carboxylic acid typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedländer synthesis, where 2-chlorobenzaldehyde reacts with an appropriate ketone in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of quinoline derivatives or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives or alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
It appears that "2-(2-Chlorophenyl)quinoline-3-carboxylic acid" is a chemical compound with potential applications in various scientific fields. Quinoline-3-carboxylic acid derivatives have demonstrated antibacterial and anticancer activities .
Scientific Research Applications
- Antibacterial Activity: Quinoline-3-carboxylic acid derivatives have shown valuable antibacterial activity . These compounds can be represented by a specific formula and are effective against bacterial strains like Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . The derivatives work even when known compounds are ineffective or require high concentrations .
- Anticancer Activity: 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been evaluated in in vitro cancer (MCF-7 and K562) and non-cancerous (HEK293) cell lines . These compounds exhibited micromolar inhibition with higher selectivity than their ester parent compounds . Changing the pKa value of the compounds improved their selectivity and reduced distribution in non-cancerous cells .
- Transition Metal Compounds: Benzimidazole-quinoline ligands have been used in transition metal compounds, showing anticancer and antitumor activity .
Case Studies and Research Findings
- ** борьба с раком:** 2-styrylquinoline-3-carboxylate derivatives have been reported as antiproliferative agents . Modifications to these compounds can enhance their selectivity to cancer cells .
- In Vitro Studies: Studies involving 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated that synthesized compounds exhibit micromolar inhibition with a higher selectivity than their ester parent compounds . Specifically, compounds 2f and 2l were found to be more selective and potent . The enhanced drug absorption in an acidic medium was proven through in vitro results, indicating better activity against cancer cells with minimal distribution in non-cancerous cells .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-3-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(2-Bromophenyl)quinoline-3-carboxylic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
2-(2-Methylphenyl)quinoline-3-carboxylic acid: The methyl group may influence the compound’s steric and electronic properties.
Uniqueness
2-(2-Chlorophenyl)quinoline-3-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
2-(2-Chlorophenyl)quinoline-3-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. Below, we explore the biological activity of this compound, summarizing key research findings, case studies, and a comparative analysis of its efficacy against various biological targets.
Overview of Biological Activities
Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a range of biological activities such as:
- Antibacterial
- Antifungal
- Antimalarial
- Anti-inflammatory
- Anticancer
Table 1: Summary of Biological Activities
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that this compound exhibited significant antibacterial activity through the agar diffusion method against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antibacterial efficacy, with some derivatives showing better activity than established antibiotics like ampicillin and gentamicin .
Case Study: Efficacy Against MRSA
In a specific case study focused on methicillin-resistant Staphylococcus aureus (MRSA), derivatives of quinoline carboxylic acids were synthesized and tested. The results showed that certain modifications increased potency, with minimum inhibitory concentrations (MICs) significantly lower than those for traditional treatments .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study reported that compounds within this class displayed selective inhibition profiles, suggesting a mechanism that could be beneficial for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results. In vitro studies indicated that this compound induced apoptosis in various cancer cell lines. The mechanism involves modulation of apoptotic pathways and regulation of key proteins involved in cell cycle control .
Table 2: Anticancer Activity Summary
Cancer Cell Line | IC50 Value (µg/mL) | Reference |
---|---|---|
HCT116 (Colorectal) | 6.76 | |
A549 (Lung) | 15.00 | |
MCF7 (Breast) | 10.50 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the Doebner reaction, which combines an appropriate aniline derivative with chloro-substituted benzaldehyde under acidic conditions. Variations in substituents on the quinoline ring can significantly influence the biological activity, highlighting the importance of structure-activity relationship studies in optimizing therapeutic efficacy .
Properties
CAS No. |
5442-33-1 |
---|---|
Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO2/c17-13-7-3-2-6-11(13)15-12(16(19)20)9-10-5-1-4-8-14(10)18-15/h1-9H,(H,19,20) |
InChI Key |
MUHMIYSJDBWYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
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